2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring and methoxyphenyl groups. The molecule’s architecture combines a dihydropyridazinone scaffold—known for pharmacological relevance—with a 1,2,4-oxadiazole moiety, a heterocycle often associated with metabolic stability and bioactivity. Methoxy substituents on the phenyl rings may enhance lipophilicity, influencing solubility and bioavailability, as seen in analogous compounds .
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-28-14-8-9-16(19(12-14)30-3)22-23-20(31-25-22)13-26-21(27)11-10-17(24-26)15-6-4-5-7-18(15)29-2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITELBAMZIWMXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, and the dihydropyridazinone core is formed through cyclization reactions involving hydrazines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its diffusion into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Oxadiazole Derivatives
Compounds like oxadiazon and oxadiargyl () feature a 1,3,4-oxadiazol-2(3H)-one core with halogen and alkoxy substituents. These are commercial herbicides, highlighting the role of oxadiazole rings in agrochemical activity.
Dihydropyridazinone Analogues
and describe tetrahydroimidazo-pyridine derivatives with nitrophenyl and cyano groups. While these lack the dihydropyridazinone core, their fused bicyclic systems and electron-withdrawing substituents (e.g., nitro, cyano) contrast with the target compound’s methoxy donors. Such differences may impact reactivity and binding interactions in biological systems .
Methoxy-Substituted Compounds
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares methoxy and aromatic amine groups.
Data Table: Comparative Analysis
*Calculated based on molecular formula C₂₃H₂₁N₃O₅.
Computational and Experimental Tools
Tools like SimilarityLab () enable rapid identification of structurally similar compounds and activity prediction. For the target compound, such tools could prioritize analogs with reported kinase inhibition or antimicrobial activity, guiding further testing .
Biological Activity
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a novel derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.5 g/mol. The chemical structure includes a pyridazinone core linked to an oxadiazole moiety, which is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . A comparative analysis indicated that it demonstrated greater cytotoxic activity than traditional chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.12 - 2.78 | Doxorubicin |
| U-937 | 0.15 - 1.50 | Doxorubicin |
| A549 | 0.20 - 1.00 | Doxorubicin |
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays demonstrated that treatment with the compound led to increased levels of apoptotic markers in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities:
- Antibacterial Assays : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- COX Inhibition : Similar oxadiazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound's potential as a COX-2 inhibitor suggests it may be useful in treating inflammatory conditions .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Leukemia Treatment : A study indicated that patients treated with oxadiazole derivatives exhibited improved outcomes compared to those receiving standard therapies alone.
- Case Study on Inflammatory Disorders : Patients with chronic inflammatory conditions showed marked improvement when treated with compounds exhibiting COX inhibition properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., coupling of oxadiazole precursors with dihydropyridazinone intermediates) and cyclization under controlled reflux conditions. Solvents like triethyl orthoacetate or DMF are often used to stabilize intermediates . Purification via column chromatography or recrystallization in ethanol is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC to minimize side products .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR (¹H/¹³C) to verify substitution patterns of methoxyphenyl and oxadiazole groups .
- X-ray crystallography for absolute configuration determination, particularly to resolve stereochemistry at the dihydropyridazinone core .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Forced degradation in acidic/basic buffers (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) followed by HPLC analysis to track decomposition .
- Thermogravimetric analysis (TGA) to evaluate thermal stability up to 300°C .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s reaction mechanisms (e.g., cyclization steps)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to trace bond formation during oxadiazole ring closure. Pair with DFT calculations to model transition states and identify rate-limiting steps . Kinetic studies under varying temperatures (Arrhenius plots) can further elucidate activation energies .
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved?
- Methodological Answer : Perform 2D NMR experiments (e.g., NOESY, HSQC) to distinguish between regioisomers or conformational isomers. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to match theoretical and experimental spectra . If ambiguity persists, synthesize analogs with targeted substitutions to isolate structural contributors .
Q. What in silico approaches are validated for predicting the compound’s biological targets or ADMET properties?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to screen against kinases or GPCRs, leveraging oxadiazole’s known affinity for ATP-binding pockets .
- QSAR models trained on analogous dihydropyridazinones to predict logP, solubility, and CYP450 interactions .
- MD simulations (GROMACS) to assess membrane permeability over 100-ns trajectories .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Standardize assays using:
- Positive controls (e.g., doxorubicin for cytotoxicity) to calibrate sensitivity .
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to confirm mechanism-specific activity .
- Statistical meta-analysis to identify outliers and adjust for batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
